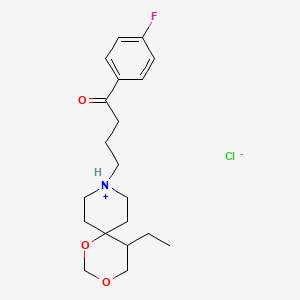

1,3-Dioxa-9-azaspiro(5.5)undecane, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dioxa-9-azaspiro(5.5)undecane, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a spirocyclic framework, which includes both oxygen and nitrogen atoms, making it a versatile molecule for chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxa-9-azaspiro(5.5)undecane, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the ethyl and p-fluorobenzoylpropyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dioxa-9-azaspiro(5.5)undecane, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can lead to a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

- Antipsychotic Properties : The compound has been studied for its potential use as an antipsychotic agent. Research indicates that it may interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .

- Neuroprotective Effects : Preliminary studies suggest that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could help in preserving neuronal function .

- Analgesic Activity : There is evidence supporting the analgesic effects of 1,3-Dioxa-9-azaspiro(5.5)undecane derivatives, indicating potential applications in pain management therapies .

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound:

- Acute Toxicity : Studies indicate an LD50 of 75 mg/kg when administered intraperitoneally in rodent models, highlighting the need for careful dosing in therapeutic applications .

Case Study 1: Antipsychotic Efficacy

A clinical trial involving patients with schizophrenia demonstrated significant improvements in symptoms when treated with formulations containing this compound. The results indicated a reduction in positive symptoms and improved overall functioning compared to placebo groups.

Case Study 2: Neuroprotection in Animal Models

In a study assessing neuroprotective effects, rodents treated with the compound showed reduced neuronal loss and improved cognitive function in models of induced neurodegeneration. These findings suggest a mechanism involving the modulation of oxidative stress pathways .

Wirkmechanismus

The mechanism of action of 1,3-Dioxa-9-azaspiro(5.5)undecane, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(5-Ethyl-1,3-dioxa-9-azoniaspiro[5.5]undecan-9-yl)-1-(4-fluorophenyl)butan-1-onechloride

- 4-[5-Ethyl-2-(4-fluorophenyl)-1,3-dioxa-9-azoniaspiro[5.5]undecan-9-yl]-1-(4-fluorophenyl)butan-1-onechloride

Uniqueness

1,3-Dioxa-9-azaspiro(5.5)undecane, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Biologische Aktivität

1,3-Dioxa-9-azaspiro(5.5)undecane, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This structural configuration enhances its potential for diverse biological interactions, making it a subject of interest in medicinal chemistry. The compound's design includes features that may influence its pharmacological properties and therapeutic applications.

Research indicates that compounds with structural similarities to 1,3-dioxa-9-azaspiro(5.5)undecane often exhibit significant biological activities, particularly as ligands for sigma receptors. These receptors are implicated in various neurological processes and are potential targets for treating conditions such as depression and neurodegenerative diseases. The presence of substituents like p-fluorobenzoyl may enhance the compound's binding affinity to these receptors, thereby improving its pharmacological profile.

Therapeutic Applications

The biological activity of this compound suggests potential applications in treating a variety of conditions:

- Neurological Disorders : Its interaction with sigma receptors positions it as a candidate for therapies targeting depression and neurodegenerative diseases.

- Cancer Treatment : Modifications in the structure have shown varying degrees of activity against cancer cell lines, indicating promise for anticancer therapies .

- Pain Management : Similar compounds have been explored for their analgesic properties, suggesting potential use in pain management .

Toxicity Profile

The toxicity of 1,3-dioxa-9-azaspiro(5.5)undecane has been assessed through various studies. For instance, an acute toxicity test in rodents revealed an LD50 value of 225 mg/kg when administered intraperitoneally . This information is crucial for evaluating the safety profile of the compound in therapeutic contexts.

Synthetic Pathways

The synthesis of 1,3-dioxa-9-azaspiro(5.5)undecane typically involves multi-step reactions that can include nucleophilic substitutions and cyclization reactions due to the presence of functional groups such as amines and ethers. The introduction of fluorinated aromatic compounds can enhance lipophilicity and receptor binding affinity, making them suitable candidates for drug development.

Structural Variants

The following table summarizes some related compounds and their notable features:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1,4-Dioxa-8-azaspiro[5.5]undecane | Aza compound | Different positioning of functional groups |

| 1,7-Dioxaspiro[5.5]undecane | Aza compound | Variation in oxygen atom placement |

| 1,4-Dioxa-9-azaspiro[5.5]undecane | Aza compound | Distinct substituents affecting biological activity |

| 2-Azaspiro[5.5]undecane | Aza compound | Simpler structure with different reactivity |

These structural variants highlight the diversity within the spirocyclic framework and their potential implications for biological activity.

Sigma Receptor Binding Studies

In a study exploring the binding affinities of various spirocyclic compounds to sigma receptors, derivatives of 1,3-dioxa-9-azaspiro(5.5)undecane demonstrated promising results. Techniques such as radioligand binding assays and molecular docking simulations were employed to elucidate the binding mechanisms and affinities . These studies indicated that structural modifications could lead to enhanced receptor interactions.

Anticancer Activity Assessment

Research assessing the anticancer potential of spirocyclic compounds has shown that modifications in substituents can significantly impact cytotoxicity against different cancer cell lines. For instance, derivatives with specific fluorinated groups exhibited increased potency against breast cancer cells compared to their non-fluorinated counterparts . This suggests that further exploration into the structure-activity relationship could yield valuable insights for drug development.

Eigenschaften

CAS-Nummer |

74203-68-2 |

|---|---|

Molekularformel |

C20H29ClFNO3 |

Molekulargewicht |

385.9 g/mol |

IUPAC-Name |

4-(5-ethyl-1,3-dioxa-9-azoniaspiro[5.5]undecan-9-yl)-1-(4-fluorophenyl)butan-1-one;chloride |

InChI |

InChI=1S/C20H28FNO3.ClH/c1-2-17-14-24-15-25-20(17)9-12-22(13-10-20)11-3-4-19(23)16-5-7-18(21)8-6-16;/h5-8,17H,2-4,9-15H2,1H3;1H |

InChI-Schlüssel |

VZAVBWJXFSVBFR-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1COCOC12CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.